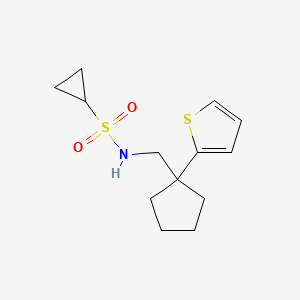
Ethoxycarbonylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxycarbonylguanidine is a derivative of guanidine, a compound known for its versatile applications in various fields such as pharmaceuticals, agriculture, and materials science. Guanidine derivatives, including this compound, are characterized by their ability to form strong hydrogen bonds and their high basicity, making them valuable in numerous chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxycarbonylguanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Guanidine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of ethyl isocyanate, which reacts with guanidine to form this compound: [ \text{Guanidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxycarbonylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound to simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethoxycarbonylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Some derivatives exhibit pharmacological activities, including antiviral and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism by which ethoxycarbonylguanidine exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or alter receptor functions by interacting with specific binding sites. The high basicity of this compound allows it to participate in proton transfer reactions, which can modulate the activity of biological molecules .
Comparación Con Compuestos Similares
Acetylguanidine: Similar in structure but with an acetyl group instead of an ethoxycarbonyl group.
Methylguanidine: Contains a methyl group instead of an ethoxycarbonyl group.
Phenylguanidine: Features a phenyl group in place of the ethoxycarbonyl group.
Uniqueness: Ethoxycarbonylguanidine is unique due to its ethoxycarbonyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
IUPAC Name |
ethyl N-(diaminomethylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMWAPBGTMMDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2619737.png)
![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2619739.png)
![2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2619740.png)
![2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2619741.png)





![1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2619753.png)
![1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2619754.png)
methanone oxime](/img/structure/B2619755.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)
![ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2619757.png)
